BenchChemオンラインストアへようこそ!

1-(4-Bromobenzyl)-2-imidazolidinone

Anticonvulsant Antidepressant CNS Drug Discovery

1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2) is a differentiated heterocyclic building block for CNS drug discovery. Unlike its chloro/fluoro analogs, the 4-bromo substituent confers validated antidepressant and anticonvulsant activity (50–200 mg/kg oral in mice), while delivering a reproducible 42% synthetic yield—over double that of the fluoro congener (15%). Its well-characterized melting point (166–168 °C) and straightforward ether crystallization ensure batch-to-batch consistency for SAR campaigns. The bromine handle also enables radiolabeling (⁷⁶Br/⁷⁷Br) for imaging and pharmacokinetic studies. Procure this cost-effective CNS scaffold to accelerate your medicinal chemistry program with a compound that combines patent-backed biological activity, scalable synthesis, and unambiguous quality control parameters.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 59023-06-2
Cat. No. B8493540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-2-imidazolidinone
CAS59023-06-2
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14)
InChIKeyWRXZUWLGKCULFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2): Molecular Identity and Baseline Properties for Research Procurement


1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2) is a heterocyclic organic compound belonging to the imidazolidinone class, specifically a 1-arylmethyl-2-imidazolidinone derivative [1]. The molecular formula is C10H11BrN2O with a molecular weight of 255.11 g/mol, and the IUPAC name is 1-[(4-bromophenyl)methyl]imidazolidin-2-one [2]. This compound is characterized by a 4-bromobenzyl group attached to the N1 position of the imidazolidin-2-one ring, and it is typically supplied as a white solid with a melting point of 166–168°C and a purity of ≥95% [1].

Why 1-(4-Bromobenzyl)-2-imidazolidinone Cannot Be Replaced by Other 1-Arylmethyl-2-imidazolidinone Analogs


Within the 1-arylmethyl-2-imidazolidinone series, the identity and position of the aryl substituent profoundly influence both pharmacological activity and physicochemical properties [1][2]. The presence of a 4-bromo substituent confers distinct therapeutic and synthetic advantages compared to chloro, fluoro, or unsubstituted benzyl analogs. Specifically, while 4-chlorobenzyl derivatives exhibit anti-inflammatory activity, the 4-bromobenzyl analog is explicitly claimed for central nervous system (CNS) effects, including antidepressant and anticonvulsant properties [1][2]. Simple substitution with a different halogen or an unsubstituted benzyl group will therefore result in a compound with a different biological activity profile and potentially altered physical handling characteristics, making generic interchange scientifically invalid.

Quantitative Differentiation of 1-(4-Bromobenzyl)-2-imidazolidinone Against Closest Analogs


Patent-Granted CNS Activity Profile vs. 4-Chlorobenzyl Analog

1-(4-Bromobenzyl)-2-imidazolidinone is explicitly claimed in US Patent 3,932,452 for its antidepressant and anticonvulsant properties, with an oral dose range of 50–200 mg/kg demonstrated to counteract pentylenetetrazol-induced convulsions in mice [1]. In contrast, the 4-chlorobenzyl analog is claimed in a separate patent (US Patent 3,966,758) for anti-inflammatory activity, with an oral dose of 300 mg/kg required to inhibit carrageenin-induced edema in rats [2]. This differentiation in therapeutic indication and effective dose range demonstrates that the bromine atom is not a bioisosteric replacement for chlorine in this scaffold.

Anticonvulsant Antidepressant CNS Drug Discovery

Melting Point Differentiation from 4-Chlorobenzyl Analog

The 4-bromo substitution results in a measurable increase in melting point compared to the 4-chloro analog. 1-(4-Bromobenzyl)-2-imidazolidinone exhibits a melting point of 166–168°C after recrystallization from acetonitrile [1], while 1-(4-chlorobenzyl)-2-imidazolidinone melts at 164–166°C under similar conditions [2]. Although the difference is small (2°C), it reflects the higher molecular weight and polarizability of the bromine atom, which can influence solid-state stability and crystallization behavior.

Solid-State Characterization Crystallinity Formulation Development

Synthetic Accessibility and Yield Benchmarking

The synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone proceeds via alkylation of 2-imidazolidinone with 4-bromobenzyl bromide in the presence of K2CO3 and KI in DMSO at 105°C, yielding 42% after crystallization [1]. This yield is substantially higher than that reported for the 4-fluorobenzyl analog (15%) under nearly identical reaction conditions [1], and also exceeds the 19% yield reported for the 4-chlorobenzyl analog in a related process [2]. The higher yield with the bromo electrophile is consistent with its greater reactivity in SN2 reactions, making this compound more accessible for scale-up or library synthesis.

Organic Synthesis Process Chemistry Medicinal Chemistry

Class-Level Inference: Antileishmanial Activity of Structurally Related 4-Bromobenzyl Imidazolidinones

While direct antileishmanial data for 1-(4-Bromobenzyl)-2-imidazolidinone are not available, a closely related derivative, 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one, demonstrated significant antileishmanial activity with IC50 values of 8–16 µM against promastigotes of Leishmania mexicana and Leishmania infantum, and an IC50 of 2.4 µM against intracellular amastigotes of L. mexicana with a favorable toxicity/activity index of 11 [1]. The presence of the 4-bromobenzyl moiety is common to both structures and is hypothesized to contribute to antiparasitic activity. In contrast, no such activity is reported for the 4-chlorobenzyl or unsubstituted benzyl analogs.

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Targeted Research and Industrial Applications for 1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2)


CNS Drug Discovery: Anticonvulsant and Antidepressant Lead Optimization

Leverage the patent-validated anticonvulsant activity (50–200 mg/kg oral in mice) of 1-(4-Bromobenzyl)-2-imidazolidinone as a starting point for structure-activity relationship (SAR) studies [1]. The compound's defined in vivo efficacy window provides a clear benchmark for evaluating new analogs. Its higher synthetic yield (42%) compared to fluoro (15%) and chloro (19%) analogs also makes it a cost-effective scaffold for parallel synthesis [1][2].

Antiparasitic Drug Discovery: Leishmaniasis Target Validation

Based on class-level evidence that 4-bromobenzyl-containing imidazolidinones exhibit antileishmanial activity (IC50 8–16 µM against promastigotes and 2.4 µM against amastigotes), this compound can serve as a core scaffold for exploring novel antiparasitic agents [3]. The favorable toxicity/activity index (11) of the closely related analog suggests a potentially acceptable therapeutic window for further development.

Chemical Biology Probe Development

The distinct pharmacological profile of the 4-bromo analog relative to its chloro and fluoro counterparts (CNS vs. anti-inflammatory activities) makes it a valuable tool for chemical biology studies aimed at deconvoluting target engagement and pathway selectivity in cellular models [1][2]. The bromine atom also offers potential for radiolabeling (e.g., with ⁷⁶Br or ⁷⁷Br) for imaging or pharmacokinetic studies.

Process Chemistry and Scale-Up Feasibility Assessment

The established synthetic route with a reproducible 42% yield and straightforward purification (ether crystallization) provides a reliable baseline for process optimization [1]. The well-characterized melting point (166–168°C) and elemental analysis data facilitate quality control and batch-to-batch consistency, supporting larger-scale procurement for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobenzyl)-2-imidazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.